molecular formula C8H6ClNO B13924510 2-Chloro-6-(hydroxymethyl)benzonitrile

2-Chloro-6-(hydroxymethyl)benzonitrile

Cat. No.: B13924510
M. Wt: 167.59 g/mol
InChI Key: GMEJEMQFFXZHSG-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) Derivatives Research

Benzonitrile, a simple aromatic organic compound consisting of a benzene (B151609) ring attached to a cyano group (-CN), serves as the parent structure for a vast and diverse family of derivatives. wikipedia.org These compounds are versatile intermediates and solvents in the synthesis of pharmaceuticals, dyes, agrochemicals, and resins. atamankimya.com The cyano group is a valuable functional handle, enabling transformations into amines, amides, and carboxylic acids, making benzonitriles crucial starting materials for more complex molecules. wikipedia.orgatamankimya.com

The synthesis of benzonitrile derivatives can be achieved through various methods, including the ammoxidation of toluene, the dehydration of benzamides, or the conversion of substituted benzaldehydes. wikipedia.orggoogle.comrsc.orgrsc.org The addition of various substituents to the benzene ring, such as halogens or hydroxyl groups, creates a wide array of derivatives with distinct chemical properties and potential applications. Halogenated benzonitriles, for instance, are known intermediates in the synthesis of enzyme inhibitors and agents used in the treatment of diseases like cancer. researchgate.net

Significance and Research Trajectory of 2-Chloro-6-(hydroxymethyl)benzonitrile

Direct and extensive research focusing exclusively on this compound is limited in publicly available literature. However, an analysis of its constituent functional groups allows for a projection of its potential scientific significance and future research directions.

The key features of the molecule are:

The Benzonitrile Scaffold: This core structure is a recognized "privileged fragment" in medicinal chemistry, meaning it frequently appears in bioactive compounds. mdpi.com It can act as a bioisosteric replacement for other chemical groups, like pyridine, potentially enhancing biological potency and metabolic stability. researchgate.net

The Ortho-Chloro Group: The presence of a chlorine atom significantly influences the molecule's electronic properties and reactivity. Halogens can enhance lipophilicity, improve membrane permeability, and augment the biological activity of a parent molecule. mdpi.com The chlorine atom in the ortho position can also direct further chemical modifications.

The Ortho-Hydroxymethyl Group (-CH2OH): The introduction of a hydroxymethyl group is a common strategy in drug design to enhance physicochemical properties. nih.gov This group can increase water solubility, which is often a challenge for aromatic compounds. nih.gov Furthermore, the hydroxymethyl group can act as a pharmacophore, forming hydrogen bonds with biological receptors, and provides a reactive site for creating prodrugs or linking to other molecules. nih.govnih.gov Metabolically, hydroxymethyl groups are often equiactive with their parent compounds. nih.gov

Given these characteristics, the research trajectory for this compound is likely to be in its use as a specialized building block in organic synthesis, particularly for creating novel pharmaceutical candidates or functional materials. Its bifunctional nature (possessing both chloro and hydroxymethyl groups) allows for sequential or selective reactions to build molecular complexity.

Overview of Key Research Areas for Benzonitrile Scaffolds

The benzonitrile scaffold is a cornerstone in the development of new therapeutic agents and functional materials. Research into compounds containing this moiety is active across several fields.

Key Research Areas:

Medicinal Chemistry and Drug Discovery: Benzonitrile derivatives have demonstrated a wide range of pharmacological activities. They are investigated as anticancer agents, with some compounds showing excellent activity against human lung cancer and leukemia cell lines. google.com They are also explored as enzyme inhibitors, such as xanthine (B1682287) oxidase inhibitors for treating conditions like gout. researchgate.net Additionally, benzonitrile-containing molecules have been synthesized and tested for antibacterial, antifungal, and anti-inflammatory properties. nih.gov

Agrochemicals: The reactivity of the benzonitrile structure is utilized in the production of certain herbicides and pesticides. atamankimya.com

Materials Science: As precursors to polymers and resins like benzoguanamine, benzonitriles are important in the materials industry. wikipedia.orgatamankimya.com Their electronic properties also make them candidates for inclusion in functional materials.

The potential applications of various benzonitrile derivatives are summarized in the table below.

Compound Class Key Research Findings / Applications
Halogenated BenzonitrilesUsed as intermediates in the synthesis of inhibitors for enzymes related to Alzheimer's, Parkinson's, and Chagas disease. researchgate.net
HydroxybenzonitrilesInvestigated for their role in creating iron-chelating agents. google.com
AminobenzonitrilesServe as precursors for complex heterocyclic systems with potential therapeutic uses, such as in Alzheimer's therapy. mdpi.com
General Benzonitrile DerivativesFound to possess anti-inflammatory, antipicornaviral, and fibrinogen antagonist properties. google.com
Benzonitrile ComplexesForm coordination complexes with transition metals, which serve as useful and labile synthetic intermediates. wikipedia.orgatamankimya.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-6-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H6ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,11H,5H2

InChI Key

GMEJEMQFFXZHSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)CO

Origin of Product

United States

Synthetic Methodologies and Route Development for 2 Chloro 6 Hydroxymethyl Benzonitrile

Established Synthetic Pathways to 2-Chloro-6-(hydroxymethyl)benzonitrile

Established routes to this compound are primarily linear, multi-step sequences that begin with commercially available substituted toluenes or benzonitriles. These methods rely on sequential functional group transformations to build the target molecule.

Multi-Step Synthesis Approaches from Commercial Precursors

The most practical syntheses of this compound commence with precursors that already contain the chloro and cyano or a precursor to the cyano group. Two logical and well-documented pathways involve either the functionalization of a methyl group or the reduction of a carbonyl group at the 6-position.

One common strategy begins with 2-chloro-6-methylbenzonitrile (B1583042). This approach involves a free-radical halogenation of the methyl group, followed by a nucleophilic substitution (hydrolysis) to yield the desired alcohol.

Route 1: From 2-Chloro-6-methylbenzonitrile

StepReactionReagents & ConditionsProduct
1Free-Radical BrominationN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN, initiator), CCl₄, reflux2-Chloro-6-(bromomethyl)benzonitrile
2HydrolysisH₂O, Acetone (B3395972), CaCO₃ (base), refluxThis compound

This pathway is advantageous as the starting material, 2-chloro-6-methylbenzonitrile, is readily available. fishersci.ca The first step is a standard Wohl-Ziegler bromination. The subsequent hydrolysis of the resulting benzyl (B1604629) bromide is typically straightforward, often using aqueous acetone or another suitable solvent system with a mild base like calcium carbonate to neutralize the HBr byproduct.

A second major pathway involves the reduction of an aldehyde or a carboxylic acid derivative. This route would typically start from 2-chloro-6-methyltoluene, which can be oxidized to 2-chloro-6-formylbenzonitrile (B1357791) or a derivative thereof, followed by reduction. The ammoxidation of 2-chlorotoluene (B165313) to 2-chlorobenzonitrile (B47944) is a key industrial process that can be adapted for substituted analogues. rsc.org

Route 2: From 2-Chloro-6-formylbenzonitrile (Hypothetical Intermediate)

StepReactionReagents & ConditionsProduct
1Reduction of AldehydeSodium borohydride (B1222165) (NaBH₄), Methanol (MeOH), 0°C to RTThis compound

This route relies on the selective reduction of the aldehyde group in the presence of the nitrile and chloro substituents. Sodium borohydride is a mild and effective reagent for this transformation, offering high chemoselectivity.

Convergent and Divergent Synthesis Strategies

While linear syntheses are common for a molecule of this complexity, convergent and divergent strategies can be conceptually applied, particularly in the context of producing analogues for research.

Convergent Synthesis: A convergent approach is generally inefficient for this specific target. It would theoretically involve the synthesis of two separate fragments of the molecule, followed by their coupling. For instance, one might envision coupling a pre-formed hydroxymethyl-benzonitrile fragment with a chlorinating agent, but regioselectivity would be a significant challenge, making this approach impractical compared to linear sequences.

Divergent Synthesis: A divergent strategy is more synthetically useful. From a common, advanced intermediate, various analogues can be generated. For example, 2-chloro-6-formylbenzonitrile could serve as a key branch point. As shown in the established pathways, it can be reduced to the target alcohol, this compound. Alternatively, it could undergo Wittig reactions to yield various alkenes, reductive amination to produce amines, or oxidation to form the corresponding carboxylic acid, thus "diverging" to a library of related compounds from a single precursor.

Novel Synthetic Methodologies for this compound

Research into novel synthetic methodologies aims to improve efficiency, reduce step counts, and enhance the environmental profile of chemical syntheses. For this compound, these efforts focus on direct functionalization, green chemistry principles, and advanced catalytic systems.

Direct Hydroxymethylation Techniques

The direct hydroxymethylation of 2-chlorobenzonitrile at the C-6 position represents a significant synthetic challenge and is not a well-documented method. This transformation would require a C-H activation and functionalization reaction. The primary obstacles include:

Regioselectivity: Activating the specific C-H bond at the 6-position, which is ortho to the chloro group and meta to the cyano group, over other C-H bonds on the aromatic ring is difficult to control without a specific directing group.

Reactivity: The aromatic ring is deactivated by both the electron-withdrawing chloro and cyano groups, making electrophilic-type C-H activation reactions challenging.

While advances in transition-metal-catalyzed C-H functionalization are ongoing, a direct, selective hydroxymethylation of this particular substrate has not been established as a standard synthetic route.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry can significantly improve the sustainability of the established multi-step syntheses. patsnap.com

Safer Solvents and Reagents: In the hydrolysis of 2-chloro-6-(bromomethyl)benzonitrile, carcinogenic solvents like carbon tetrachloride (CCl₄) used in the preceding bromination step can be replaced with greener alternatives like ethyl acetate (B1210297) or cyclohexane. For the reduction of an aldehyde precursor, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source can be a greener alternative to metal hydrides, which require stoichiometric amounts of reagents and often involve hazardous work-ups.

Atom Economy: The reduction of 2-chloro-6-formylbenzonitrile with H₂ via catalytic hydrogenation exhibits 100% atom economy, as all atoms of the reactants are incorporated into the product. This is superior to reductions using sodium borohydride, where boron salts are generated as byproducts.

Use of Catalysis: Employing catalysts instead of stoichiometric reagents is a core principle of green chemistry. Using a catalytic amount of AIBN for initiation in the bromination step is an example.

One novel approach in the broader synthesis of benzonitriles involves the use of ionic liquids, which can act as recyclable solvents and catalysts, potentially simplifying separation processes and reducing waste. patsnap.com

Catalytic Methods for Selective Functionalization

Catalysis is central to both the synthesis of precursors and the key transformation steps toward this compound.

Precursor Synthesis: The industrial synthesis of the benzonitrile (B105546) group often relies on the catalytic ammoxidation of the corresponding methyl-substituted arene. For instance, 2-chloro-6-methylbenzonitrile can be synthesized from 2-chloro-6-methyltoluene via a vapor-phase reaction with ammonia (B1221849) and oxygen over a metal oxide catalyst (e.g., V₂O₅/Al₂O₃). rsc.org This method is highly efficient for creating the nitrile functionality.

Catalytic Reduction: The most prominent catalytic method for the synthesis of the target molecule is the catalytic hydrogenation of 2-chloro-6-formylbenzonitrile or a related ester like methyl 2-chloro-6-cyanobenzoate.

Table of Catalytic Reduction Methods

PrecursorCatalystReagents & ConditionsAdvantage
2-Chloro-6-formylbenzonitrilePd/C, PtO₂H₂ (gas), Ethanol, RT, atmospheric or elevated pressureHigh atom economy, clean reaction, catalyst is recyclable.
Methyl 2-chloro-6-cyanobenzoateRu-complexesH₂ (gas), THF, high pressure, elevated temperatureAllows for the reduction of esters, which can be more stable precursors than aldehydes.

These catalytic methods offer high selectivity for the reduction of the carbonyl group while leaving the chloro and cyano groups intact, providing a clean and efficient route to the final product.

Flow Chemistry Applications in this compound Production

The application of continuous flow chemistry in the manufacturing of fine chemicals and pharmaceuticals is a rapidly growing field, offering benefits such as improved heat and mass transfer, enhanced safety for hazardous reactions, and potential for automation and scalability. rsc.orgbeilstein-journals.orgorganic-chemistry.org This technology is particularly advantageous for highly exothermic or unstable reactions. researchgate.net

However, a specific application of flow chemistry for the production of this compound has not been detailed in the accessible scientific literature. General flow synthesis methodologies have been developed for various complex molecules and active pharmaceutical ingredients (APIs), demonstrating the potential of this technology. beilstein-journals.orgallfordrugs.com These often involve pumping reactants through controlled temperature and pressure zones in microreactors or packed-bed reactors to achieve higher yields and purity compared to traditional batch processes. organic-chemistry.orgresearchgate.net Without specific studies, the adaptation of these principles to this compound synthesis remains speculative.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in chemical process development, aiming to maximize yield and purity while minimizing costs and environmental impact. This typically involves the systematic study of parameters such as temperature, pressure, catalyst loading, solvent, and reactant concentrations.

For related benzonitrile compounds, synthetic routes and reaction conditions have been documented. For instance, the synthesis of 2-chlorobenzonitrile derivatives has been described through various methods, including the reaction of 2-chloro-6-nitrobenzonitrile (B146369) with lithium chloride in an aprotic solvent. googleapis.com Another patent describes a multi-step process to produce 2-chloro-6-nitro-benzonitrile from 2-chloro-6-nitro-toluene. google.com Additionally, a synthetic route for 2-chloro-6-fluorobenzonitrile (B1630290) has been developed involving diazotization, fluorination, ammoxidation, and hydrolysis reactions.

Despite these examples for analogous structures, specific, data-driven optimization studies for the synthesis of this compound are not present in the reviewed literature. Therefore, no specific data tables on reaction condition optimization for this compound can be provided.

Process Intensification Studies

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it This can involve using microreactors, alternative energy sources (like microwaves or ultrasound), or combining reaction and separation steps in one unit (e.g., reactive distillation). chemicalbook.com

While process intensification is a key strategy in modern chemical manufacturing, dedicated studies applying these principles to the production of this compound are absent from public records. General concepts, such as shifting from traditional semi-batch reactors to continuous flow reactors to manage exothermic reactions and improve safety, have been explored for other chemical processes like nitration. cetjournal.it The applicability and specific benefits of such strategies for this particular compound have not been formally investigated or reported.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 2 Chloro 6 Hydroxymethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Analysis

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Chloro-6-(hydroxymethyl)benzonitrile, the proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

Aromatic Protons: The three protons on the benzene (B151609) ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and cyano groups, and the electron-donating effect of the hydroxymethyl group.

Methylene Protons (-CH₂OH): A singlet or a closely coupled system would be expected for the two protons of the hydroxymethyl group, likely in the range of δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It would likely appear as a broad singlet.

¹³C NMR Spectroscopy probes the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a carbon "fingerprint" of the compound.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents. The carbons bearing the chloro, cyano, and hydroxymethyl groups would have characteristic chemical shifts.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group would typically appear in the δ 60-70 ppm region.

Nitrile Carbon (-CN): The carbon of the cyano group would have a characteristic chemical shift in the δ 115-125 ppm range.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below, based on typical chemical shift values for similar structural motifs.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.2 - 7.8 (multiplet, 3H)125 - 140
-CH₂OH~4.7 (singlet, 2H)~65
-OHvariable (broad singlet, 1H)-
C-Cl-~135
C-CN-~110
C-CH₂OH-~142
-CN-~118

Note: This is a predicted data table. Actual experimental values may vary.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and for elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would be instrumental in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the methylene proton signal to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the methylene protons and nearby aromatic protons.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), molecular packing in the crystal lattice, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group. While no specific ssNMR studies on this compound have been reported, such investigations would provide deeper insights into its solid-state properties.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₆ClNO), HRMS would be able to confirm this molecular formula by providing an accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The presence of chlorine would be evident from the characteristic isotopic pattern, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals.

A plausible fragmentation pathway could involve the loss of the hydroxymethyl group (-CH₂OH), the loss of a chlorine radical (•Cl), or the loss of hydrogen cyanide (HCN). The analysis of these fragmentation patterns would provide strong evidence for the proposed structure. A hypothetical data table of expected fragments is presented below.

Fragment Ion (m/z) Proposed Structure/Loss
167/169[M]⁺ (Molecular ion with Cl isotopes)
136[M - CH₂OH]⁺
132[M - Cl]⁺
140[M - HCN]⁺

Note: This is a predicted data table. Actual fragmentation patterns can be more complex and depend on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the case of this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the functional groups present. For instance, the nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. The presence of the hydroxymethyl group (-CH₂OH) would give rise to a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, as well as C-O stretching and O-H bending vibrations at lower wavenumbers. The aromatic ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed at lower frequencies, typically in the range of 600-800 cm⁻¹.

Interactive Data Table: Predicted Vibrational Modes for this compound (Note: This table is predictive and based on characteristic group frequencies, as specific experimental data is unavailable.)

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch-OH3200-3600Strong, BroadWeak
Aromatic C-H StretchAr-H3000-3100MediumStrong
Aliphatic C-H Stretch-CH₂-2850-2960MediumMedium
C≡N Stretch-C≡N2220-2240StrongStrong
Aromatic C=C StretchAr C=C1400-1600Medium-StrongMedium-Strong
C-O Stretch-CH₂-O1000-1260StrongWeak-Medium
C-Cl StretchAr-Cl600-800StrongStrong

X-ray Crystallography Studies of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Furthermore, it would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a strategy often used to modify the physicochemical properties of a compound. Investigating the co-crystals of this compound with other molecules (co-formers) could provide insights into its intermolecular interaction capabilities and potentially lead to new materials with tailored properties.

Currently, there are no published crystal structures for this compound or its co-crystals in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Investigations (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are non-superimposable on their mirror images. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center, then chiroptical spectroscopy would be an invaluable tool for their stereochemical investigation. These techniques could be used to determine the absolute configuration of the chiral derivatives and to study their conformational properties in solution.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. These typically arise from π → π* transitions. The presence of the nitrile, chloro, and hydroxymethyl substituents would influence the position and intensity of these absorption bands compared to unsubstituted benzene.

Specific experimental UV-Vis data for this compound is not available in the surveyed literature. However, studies on similar aromatic compounds suggest that one would expect to observe absorption maxima in the ultraviolet region, likely below 300 nm.

Interactive Data Table: Expected Electronic Transitions for this compound (Note: This table is predictive, as specific experimental data is unavailable.)

Transition TypeChromophoreExpected λmax Range (nm)
π → π*Substituted Benzene Ring200 - 300

Computational Chemistry and Theoretical Studies on 2 Chloro 6 Hydroxymethyl Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity. However, specific studies applying these calculations to 2-Chloro-6-(hydroxymethyl)benzonitrile have not been identified in the reviewed literature.

Density Functional Theory (DFT) Studies on Geometric Parameters, Vibrational Frequencies, and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. A DFT study on this compound would yield valuable data.

Geometric Parameters: DFT calculations could predict the optimal three-dimensional arrangement of the atoms in the molecule. This includes bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. For instance, a theoretical study on the related compound, 2-chloro-6-methylbenzonitrile (B1583042), determined its optimized bond lengths and angles, revealing distortions in the benzene (B151609) ring due to its substituents. A similar analysis for this compound would provide foundational structural data.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. Comparing these theoretical spectra with experimental data helps confirm the molecular structure and assign spectral bands.

Reaction Mechanisms: DFT can be used to map out the energy profiles of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways, activation energies, and predict the feasibility of a reaction.

Ab Initio Methods for Molecular Orbital Analysis (e.g., HOMO-LUMO)

Ab initio methods are quantum chemistry calculations that are not based on experimental data but on first principles. These methods are essential for analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. A smaller energy gap suggests that the molecule is more reactive. For this compound, this analysis would identify the regions of the molecule most likely to participate in electron-transfer processes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in atomic and bonding orbitals.

An NBO analysis of this compound would:

Describe the hybridization of atomic orbitals.

Quantify the charge distribution on each atom (natural atomic charges).

Identify and quantify the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, such as hyperconjugation, are key to understanding molecular stability.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis creates a 3D map of the electrostatic potential on the surface of a molecule. This map is invaluable for predicting how a molecule will interact with other chemical species.

Reactivity Prediction: The MESP map reveals regions of positive and negative electrostatic potential. Negative regions (electron-rich) are susceptible to electrophilic attack, while positive regions (electron-poor) are prone to nucleophilic attack. For this compound, an MESP analysis would highlight the reactive sites, such as the electron-rich nitrogen of the nitrile group and the oxygen of the hydroxymethyl group.

Conformational Analysis and Potential Energy Surface Mapping

While no specific conformational analysis for this compound is available, this type of study is crucial for flexible molecules.

Conformational Analysis: This involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, rotation around the C-C bond connecting the hydroxymethyl group to the benzene ring would lead to different conformers. A computational study would determine the relative energies of these conformers to identify the most stable structures.

Potential Energy Surface (PES) Mapping: A PES is a multi-dimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. Mapping the PES helps to locate energy minima (stable conformers) and saddle points (transition states between conformers). This provides a comprehensive picture of the molecule's flexibility and the energy barriers to conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. There are no published QSAR studies specifically involving analogs of this compound.

A QSAR study on analogs of this compound would typically involve:

Data Set Collection: Assembling a series of structurally similar molecules with measured biological activity (e.g., enzyme inhibition, cytotoxicity).

Descriptor Calculation: Calculating various molecular descriptors for each analog. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic properties.

Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Testing the model's predictive power on an external set of compounds not used in its development.

Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds. For example, a QSAR study on a series of 1,4,2-benzodithiazine derivatives identified that natural atomic charges and HOMO energy were key descriptors influencing their cytotoxic activity.

Molecular Docking and Dynamics Simulations with Biological Targets (Pre-clinical Focus)

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield any specific molecular docking or molecular dynamics simulation studies focused on this compound. While computational methods such as molecular docking are pivotal in drug discovery for predicting the interaction between a small molecule and a protein target, no such research appears to have been published for this particular compound. nih.gov

Molecular dynamics simulations, which provide insights into the dynamic behavior of a molecule over time and can help in understanding the stability of a ligand-protein complex, also have not been specifically reported for this compound. stanford.edu These computational techniques are essential for elucidating potential mechanisms of action and for the rational design of new therapeutic agents.

The absence of such preclinical computational studies for this compound indicates that its potential interactions with specific biological targets have not yet been explored or at least not been disclosed in the public domain. Further research in this area would be necessary to identify and characterize its bioactivity and therapeutic potential.

Biological and Pharmacological Activities of 2 Chloro 6 Hydroxymethyl Benzonitrile Derivatives Pre Clinical and in Vitro Focus

In Vitro Biological Screening and Lead Compound Identification

Cell-Based Assays for Proliferation and Viability

No specific studies detailing the effects of 2-Chloro-6-(hydroxymethyl)benzonitrile derivatives on cell proliferation or viability through methods such as MTT, XTT, or DNA synthesis assays were found in the public scientific literature.

Enzyme Inhibition and Activation Studies

There is no available research data on the inhibitory or activatory effects of this compound derivatives on specific enzymes.

Mechanisms of Action at the Molecular and Cellular Level

Investigation of Signaling Pathway Modulation

No studies investigating the modulation of intracellular signaling pathways by this compound derivatives have been identified.

Protein-Ligand Interaction Studies

Detailed studies, such as X-ray crystallography or NMR spectroscopy, elucidating the specific molecular interactions between this compound derivatives and protein targets are not available in the current body of scientific literature.

This report underscores a gap in the publicly available research on this specific class of compounds. Future research may shed light on the potential biological and pharmacological activities of this compound and its derivatives.

Structure-Activity Relationships (SAR) of this compound Analogs for Specific Biological Targets

The chemical scaffold of this compound has served as a foundational structure in the development of potent kinase inhibitors, particularly those targeting Tropomyosin receptor kinases (TRKs). Fusions involving TRK kinases are known oncogenic drivers in a variety of cancers. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of derivatives based on this scaffold.

Initial screenings of kinase-focused libraries identified compounds with a tetracyclic scaffold, incorporating the this compound moiety, as promising hits against TRK. researchgate.net These early compounds demonstrated high selectivity for TRK but had moderate activity in inhibiting cell growth and showed a potential for drug-drug interactions through CYP3A4 induction. researchgate.net

Subsequent chemical modifications focused on improving TRK inhibition and mitigating the risk of CYP3A4 induction. These efforts led to the identification of more potent and selective TRK inhibitors. researchgate.net For instance, the development of 3-vinylindazole derivatives as new TRK inhibitors highlighted the importance of specific substitutions on the core structure. A representative compound from this series, 7mb, exhibited low nanomolar potency against TRKA, TRKB, and TRKC. nih.gov This compound also showed significant activity against mutations that confer resistance to other TRK inhibitors like Larotrectinib. nih.gov

The SAR studies revealed that specific modifications to the this compound core could significantly enhance binding affinity and inhibitory activity against TRK kinases. The strategic placement of various functional groups was found to be critical for achieving high potency and selectivity.

Compound IDTarget Kinase(s)Key Structural FeaturesPotency (IC₅₀)Reference
1 TRKTetracyclic scaffoldModerate researchgate.net
7mb TRKA, TRKB, TRKC3-vinylindazole derivativeTRKA: 1.6 nM, TRKB: 2.9 nM, TRKC: 2.0 nM nih.gov

Pre-clinical In Vivo Studies in Animal Models (Focus on Efficacy and Mechanism, not dosage/safety)

Pre-clinical studies in animal models have been instrumental in evaluating the in vivo efficacy and mechanism of action of this compound derivatives. These studies have primarily focused on their potential as anticancer agents.

In one study, an orally bioavailable, selective, and potent TRK inhibitor, compound 7, which was developed through chemical modification of a lead compound containing the this compound scaffold, was evaluated. researchgate.net This compound demonstrated significant antitumor activity in pre-clinical models.

Another series of 3-vinylindazole derivatives, including the potent compound 7mb, was also tested in cellular models. This compound effectively suppressed the proliferation of BaF3 cells that were genetically engineered to express NTRK fusions, with IC₅₀ values in the low nanomolar range. nih.gov Furthermore, it demonstrated strong inhibition of cells with known resistance mutations to the TRK inhibitor Larotrectinib. nih.gov

These in vivo and cellular studies provide evidence that derivatives of this compound can effectively inhibit key oncogenic pathways, leading to the suppression of tumor cell growth. The mechanism of action is primarily through the potent and selective inhibition of TRK kinases, including those with resistance mutations.

Compound IDAnimal/Cell ModelEfficacyMechanism of ActionReference
7 Not specifiedOrally bioavailable, potent TRK inhibitorTRK inhibition researchgate.net
7mb BaF3 cells with NTRK fusionsPotent suppression of proliferation (low nM IC₅₀)TRK kinase inhibition, including resistance mutations nih.gov

Applications of 2 Chloro 6 Hydroxymethyl Benzonitrile in Organic Synthesis and Materials Science

2-Chloro-6-(hydroxymethyl)benzonitrile as a Versatile Intermediate in Fine Chemical Synthesis

As a fine chemical, this compound serves as a meticulously designed starting material for multi-step organic syntheses. The distinct reactivity of its functional groups—the nucleophilic substitution potential of the chlorine, the oxidation or esterification capability of the hydroxymethyl group, and the hydrolysis or reduction of the nitrile—allows for sequential and controlled modifications to build intricate molecular architectures.

The most specific and well-documented application of this compound is in the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its structure is integral to the creation of molecules designed as immunomodulators for therapeutic use.

Detailed research findings from patent literature describe its role in the development of inhibitors that target the Programmed death-ligand 1 (PD-L1) pathway. The PD-1/PD-L1 interaction is a critical checkpoint that suppresses T-cell activity, and blocking this pathway can restore anti-tumor immune responses. A patent for compounds useful as immunomodulators explicitly identifies this compound as a synthetic intermediate. In the patented synthesis, the starting material, 3-chloro-2-cyanobenzoic acid, is reduced using a borane (B79455) tetrahydrofuran (B95107) complex to yield this compound. This intermediate is then used in subsequent steps to construct the final, complex immunomodulatory agents intended for cancer therapy.

Application Area Role of this compound Therapeutic Target Reference
Pharmaceutical SynthesisIntermediatePD-1/PD-L1 Pathway Inhibitors (Immunomodulators)WO2015160641A2

While substituted benzonitriles are a known class of compounds used in the development of agricultural chemicals, specific applications of this compound as a building block for agrochemicals are not detailed in available scientific literature or patents. Related compounds, such as 2,6-dichlorobenzonitrile, are recognized as effective herbicides, suggesting that the structural motif has relevance in the agrochemical sector. However, direct evidence linking the hydroxymethyl derivative to the synthesis of specific pesticides or herbicides is not presently documented.

Integration into Polymer and Materials Science Research

The functional groups present in this compound offer potential for its use in materials science. The hydroxymethyl group can be used for polyester (B1180765) or polyurethane synthesis, and the nitrile group can undergo polymerization or be converted to other functional groups suitable for polymer modification.

Despite its potential, there is no specific research available that documents the integration of this compound into functional material design.

The application of this compound in optoelectronic materials has not been reported in the current scientific and patent literature.

Role in Catalyst Development or Ligand Synthesis

Benzonitrile (B105546) and its derivatives are known to act as ligands, forming coordination complexes with transition metals that can serve as useful synthetic intermediates or catalysts. The nitrile's lone pair of electrons can coordinate to a metal center, and the molecule's other functional groups could be used to modify the ligand's steric or electronic properties. However, there is no specific literature that describes the use of this compound in catalyst development or as a synthesized ligand for coordination chemistry.

Analytical Methodologies for Detection, Quantification, and Purity Assessment of 2 Chloro 6 Hydroxymethyl Benzonitrile

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are fundamental for the separation and purification of "2-Chloro-6-(hydroxymethyl)benzonitrile" from reaction mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.

HPLC is a powerful technique for the analysis and purification of "this compound". A reported reverse-phase HPLC method has been successfully utilized to monitor the progress of its synthesis. rsc.org This method is also suitable for the purification of the compound from unreacted starting materials and byproducts. rsc.org

A typical HPLC method for the analysis and purification of "this compound" is detailed in the table below.

ParameterCondition
Column XBridge C18, 19 x 200 mm, 5-µm particles
Mobile Phase A 5:95 methanol: water with 10-mM ammonium (B1175870) acetate (B1210297)
Mobile Phase B 95:5 methanol: water with 10-mM ammonium acetate
Gradient 50-100% B over 15 minutes, then a 5-minute hold at 100% B
Flow Rate 20 mL/min
The data in this table is based on a reported purification method for this compound. rsc.org

This method demonstrates good separation of the target compound, allowing for effective monitoring of reaction completion and for the isolation of the pure product.

While specific GC methods for "this compound" are not extensively documented in publicly available literature, methods for structurally similar compounds, such as chlorobenzyl alcohols, can provide a strong basis for method development. The volatility of "this compound" may be lower than simpler benzonitriles due to the hydroxymethyl group, which might necessitate derivatization to improve its thermal stability and chromatographic behavior.

A hypothetical GC method for the analysis of "this compound" could be established based on the analysis of related compounds.

ParameterHypothetical Condition
Column A non-polar capillary column (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, ramped to 280 °C
Carrier Gas Helium
Detector Flame Ionization Detector (FID)
This table presents a hypothetical GC method based on general principles and methods for similar compounds.

Advanced Hyphenated Techniques for Trace Analysis and Metabolite Identification

For the detection of trace amounts of "this compound" and the identification of its metabolites or degradation products, more sensitive and specific hyphenated techniques are required.

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of "this compound" in complex matrices. A specific LC-MS method has been described for the analysis of this compound. rsc.org

The parameters for an effective LC-MS analysis of "this compound" are outlined below.

ParameterCondition
Column XBridge C18, 19 x 200 mm, 5-µm particles
Mobile Phase A 5:95 acetonitrile: water with 10-mM ammonium acetate
Mobile Phase B 95:5 acetonitrile: water with 10-mM ammonium acetate
Gradient 20-60% B over 15 minutes, then a 5-minute hold at 100% B
Flow Rate 20 mL/min
Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode
The chromatographic conditions in this table are based on a reported analytical method for this compound. rsc.org

This LC-MS method would be particularly useful for quantifying the compound at low concentrations and for identifying potential metabolites by detecting their molecular ions and fragmentation patterns.

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

While chromatographic methods are predominant, spectrophotometric and electrochemical techniques could also be explored for the quantitative analysis of "this compound".

Spectrophotometric Methods: The benzonitrile (B105546) structure contains a chromophore that absorbs ultraviolet (UV) light. UV-Vis spectrophotometry could potentially be used for the quantification of "this compound" in solutions of known composition. The maximum absorbance wavelength (λmax) would need to be determined, and a calibration curve of absorbance versus concentration would be constructed. The analysis of benzonitrile and its derivatives by UV-Vis spectroscopy has been reported, suggesting that this method could be applicable.

Electrochemical Methods: The presence of a reducible chloro group on the aromatic ring suggests that "this compound" could be amenable to electrochemical analysis. Techniques such as cyclic voltammetry could be used to study its redox behavior. For quantitative purposes, techniques like differential pulse voltammetry or square wave voltammetry could be developed to offer high sensitivity. The electrochemical reduction of chlorinated aromatic compounds is a known analytical approach.

Environmental Aspects and Green Chemistry Perspectives of 2 Chloro 6 Hydroxymethyl Benzonitrile

Biodegradation and Environmental Fate Studies

However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific studies on the biodegradation and environmental fate of 2-Chloro-6-(hydroxymethyl)benzonitrile. Consequently, no data on its half-life in various environmental compartments, its degradation pathways, or its potential to accumulate in living organisms can be provided at this time.

For context, studies on structurally related, yet distinct, compounds such as the fungicide chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile) have shown that environmental factors like photolysis and microbial action play a role in its degradation. researchgate.net For instance, chlorothalonil can undergo reductive dechlorination and its persistence varies significantly with environmental conditions. researchgate.net It is important to emphasize that these findings for chlorothalonil cannot be directly extrapolated to this compound without specific experimental validation.

Sustainable Synthesis and Waste Reduction Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgsemanticscholar.org For the synthesis of this compound, the application of these principles would involve developing routes that maximize atom economy, utilize less hazardous reagents and solvents, and minimize waste production.

Currently, there is a lack of published research specifically detailing sustainable synthesis or "green" routes for this compound. General strategies in green chemistry that could be applicable to its synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives.

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which often generate more waste.

Process Intensification: Utilizing technologies like continuous flow reactors to improve efficiency and safety.

Research on the green synthesis of other benzonitrile (B105546) derivatives, for example, has explored the use of ionic liquids as recyclable catalysts and solvents to create a more sustainable process with high yields and simplified separation. nih.govresearchgate.netrsc.org Such approaches could theoretically be adapted for the synthesis of this compound, but specific research is required.

Table 1: General Principles of Green Chemistry for Synthesis

PrincipleDescriptionPotential Application to this compound Synthesis
Prevention It is better to prevent waste than to treat or clean up waste after it has been created.Designing a synthetic route with high yield and selectivity to minimize byproduct formation.
Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.Choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the this compound molecule.
Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.Selecting starting materials and reagents with lower toxicity profiles.
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.Exploring the use of water, supercritical fluids, or recyclable ionic liquids as reaction media.

Analysis of Environmental Transformation Products

When a chemical compound is released into the environment, it can be transformed into other substances through biotic and abiotic processes. Identifying these transformation products is crucial for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the parent compound.

There are no specific studies in the available scientific literature that identify or analyze the environmental transformation products of this compound. The analytical methods to undertake such a study would likely involve advanced chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying unknown metabolites and degradation products in environmental samples. cdc.gov

In the absence of specific data, it is not possible to present a table of known environmental transformation products for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.